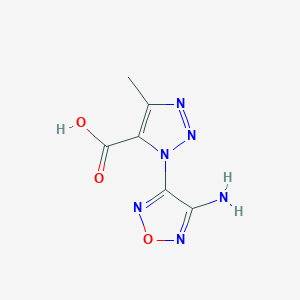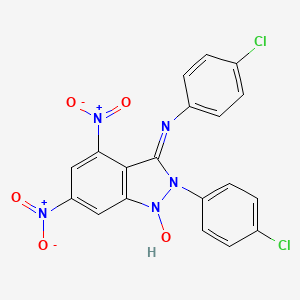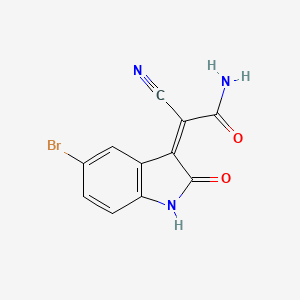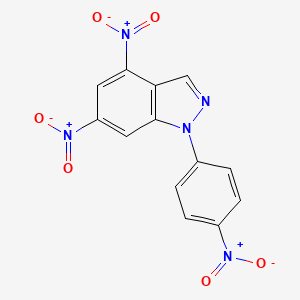![molecular formula C30H23N5O3S B15009103 1-[4-(4-methylphenyl)-3'-(2-nitrophenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B15009103.png)
1-[4-(4-methylphenyl)-3'-(2-nitrophenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-METHYLPHENYL)-3’-(2-NITROPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE is a complex organic compound with a unique spiro structure. This compound is characterized by its intricate arrangement of phenyl, nitrophenyl, and methylphenyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-METHYLPHENYL)-3’-(2-NITROPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE involves multiple steps, typically starting with the preparation of the core phthalazine-thiadiazole structureCommon reagents used in these reactions include phenylhydrazine, nitrobenzene, and methylbenzene, under conditions such as refluxing in the presence of catalysts like sulfuric acid or acetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-METHYLPHENYL)-3’-(2-NITROPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Common reagents include hydrogen gas, palladium catalysts, sulfuric acid, and acetic anhydride. Reaction conditions often involve refluxing, high temperatures, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
Major products from these reactions include various substituted derivatives of the original compound, which can have different physical and chemical properties.
Scientific Research Applications
1-[4-(4-METHYLPHENYL)-3’-(2-NITROPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its unique structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4-(4-METHYLPHENYL)-3’-(2-NITROPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique spiro structure allows it to fit into specific binding sites, modulating the activity of these targets and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(4-METHYLPHENYL)-3’-(2-NITROPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE
- 4-Methyl-N-[(4-methylphenyl)sulfonyl]-N-(2-nitrophenyl)benzenesulfonamide
- (1S)-1-(4-Nitrophenyl)ethanamine
Uniqueness
The uniqueness of 1-[4-(4-METHYLPHENYL)-3’-(2-NITROPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE lies in its spiro structure, which imparts distinct physical and chemical properties. This structure allows for unique interactions with biological targets, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C30H23N5O3S |
|---|---|
Molecular Weight |
533.6 g/mol |
IUPAC Name |
1-[4'-(4-methylphenyl)-4-(2-nitrophenyl)-2'-phenylspiro[1,3,4-thiadiazole-5,1'-phthalazine]-2-yl]ethanone |
InChI |
InChI=1S/C30H23N5O3S/c1-20-16-18-22(19-17-20)28-24-12-6-7-13-25(24)30(33(31-28)23-10-4-3-5-11-23)34(32-29(39-30)21(2)36)26-14-8-9-15-27(26)35(37)38/h3-19H,1-2H3 |
InChI Key |
RZANEAVKQLRIMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3(C4=CC=CC=C42)N(N=C(S3)C(=O)C)C5=CC=CC=C5[N+](=O)[O-])C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1H-benzimidazol-2-ylsulfanyl)-N-[3-chloro-4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B15009020.png)
![6-{2-(3,4-dimethoxyphenyl)-4-hydroxy-3-[(4-methylphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}hexanoic acid](/img/structure/B15009021.png)

![4-({[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzoic acid](/img/structure/B15009023.png)
![(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-[3-(trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trione](/img/structure/B15009026.png)
![(5E)-5-({3-Bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15009031.png)

![(2-chlorophenyl)[5-hydroxy-3-methyl-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B15009045.png)
![4,4'-[(3-bromophenyl)methanediyl]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B15009047.png)

![N-(2-{[2-(mesitylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-methoxybenzamide](/img/structure/B15009068.png)


![(5E)-5-[(4-hydroxy-3,5-diiodophenyl)methylidene]-1-(2-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B15009097.png)
